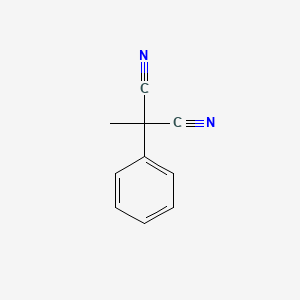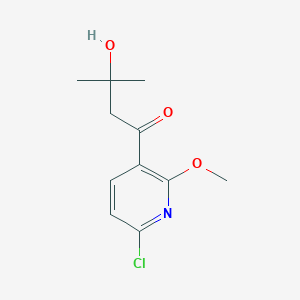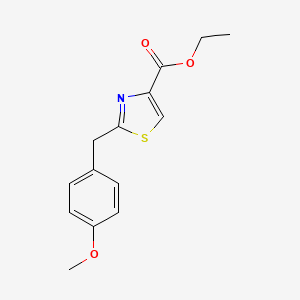
2-Methyl-2-phenylmalononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-phenylmalononitrile is an organic compound with the molecular formula C10H8N2 It is a nitrile derivative that features a phenyl group and a methyl group attached to a malononitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Methyl-2-phenylmalononitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with acetonitrile in the presence of a strong base such as sodium hydride. The reaction typically proceeds under mild conditions and yields the desired product in good purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-2-phenylmalononitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups into amines or other reduced forms.
Substitution: The phenyl and methyl groups can participate in substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenyl and methyl derivatives.
Applications De Recherche Scientifique
2-Methyl-2-phenylmalononitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and pigments.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-phenylmalononitrile involves its reactivity with various molecular targets. The nitrile groups can participate in nucleophilic addition reactions, while the phenyl and methyl groups can influence the compound’s overall reactivity and stability. The pathways involved in its reactions are often dictated by the specific conditions and reagents used .
Comparaison Avec Des Composés Similaires
2-Methylmalononitrile: Lacks the phenyl group, resulting in different reactivity and applications.
2-Phenylmalononitrile: Lacks the methyl group, leading to variations in chemical behavior.
Benzyl Cyanide: Similar structure but lacks the additional nitrile group, affecting its reactivity.
Uniqueness: 2-Methyl-2-phenylmalononitrile is unique due to the presence of both phenyl and methyl groups attached to the malononitrile core. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Propriétés
Numéro CAS |
86164-70-7 |
|---|---|
Formule moléculaire |
C10H8N2 |
Poids moléculaire |
156.18 g/mol |
Nom IUPAC |
2-methyl-2-phenylpropanedinitrile |
InChI |
InChI=1S/C10H8N2/c1-10(7-11,8-12)9-5-3-2-4-6-9/h2-6H,1H3 |
Clé InChI |
OVNAXCXOVBKVGL-UHFFFAOYSA-N |
SMILES canonique |
CC(C#N)(C#N)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Methoxy-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13686413.png)
![2,7-Dimethylimidazo[1,2-b]pyridazine](/img/structure/B13686418.png)
![1H-[1,2,3]Triazolo[4,5-B]pyridin-5-amine](/img/structure/B13686426.png)
![[2-(Trifluoromethyl)-3-pyridyl]methyl Methanesulfonate](/img/structure/B13686434.png)


![3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one](/img/structure/B13686477.png)

![3-[4-Hydroxy-3-(trifluoromethoxy)phenyl]-2-oxopropanoic acid](/img/structure/B13686486.png)
